molecular formula C13H14F2N4O2S B2405609 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097862-09-2

2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2405609
CAS No.: 2097862-09-2
M. Wt: 328.34
InChI Key: NACZCNIPSSVLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,5-Difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and a difluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves a multi-step process:

  • Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2,5-difluorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Azide-Alkyne Cycloaddition: : The next step involves the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The pyrrolidine intermediate is reacted with an azide compound in the presence of a copper catalyst. This reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The difluorobenzenesulfonyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: NaOMe in methanol, KOtBu in THF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the difluorobenzenesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings and various functional groups.

    Sulfonyl Compounds: Compounds with sulfonyl groups attached to different aromatic or aliphatic systems.

Uniqueness

The uniqueness of 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-(2,5-difluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2S/c14-10-3-4-12(15)13(8-10)22(20,21)18-7-1-2-11(18)9-19-16-5-6-17-19/h3-6,8,11H,1-2,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZCNIPSSVLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)CN3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.